molecular formula C11H13NO2 B2796688 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid CAS No. 1439900-19-2

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid

Cat. No.: B2796688
CAS No.: 1439900-19-2
M. Wt: 191.23
InChI Key: XEIAVBNDBNJMSA-UHFFFAOYSA-N
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Description

Chemical Structure: 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid (CAS 1439900-19-2) consists of a cyclobutane ring fused to a carboxylic acid group and a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . Key data such as melting point, solubility, and vapor pressure are unavailable in the provided evidence .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(5-3-6-11)8-9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIAVBNDBNJMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the cyclobutane ring with a pyridin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyridin-2-ylmethyl vs. Benzyl : The pyridine ring introduces nitrogen-based hydrogen bonding and metal-chelating capabilities, which are absent in the benzyl analog. This makes the target compound more suitable for applications in coordination chemistry or drug design .
  • These substituents may also influence bioavailability and receptor binding in pharmaceuticals .
  • Ester Derivatives : Compounds like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate lack aromaticity but exhibit ester reactivity (e.g., hydrolysis to carboxylic acids). These are often intermediates in synthetic pathways .

Reactivity and Stability

  • Target Compound: Stable under normal storage conditions but may react with strong oxidizers. The pyridine moiety could participate in acid-base reactions due to its basic nitrogen .
  • Benzyl Analog : Likely more prone to π-π stacking interactions due to the aromatic benzyl group, enhancing crystallinity in solid-state applications .
  • Trifluoromethylphenyl Derivative : The CF₃ group increases lipophilicity and resistance to enzymatic degradation, making it favorable for bioactive molecule design .

Biological Activity

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid (C₁₁H₁₃NO₂) is a compound characterized by a unique structure that includes a cyclobutane ring and a pyridine moiety. This structural arrangement enables diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's potential applications span across various fields, including pharmacology, organic synthesis, and material science.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and leukemia (HL60) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF715.2Induction of apoptosis
1-(4-Nitrophenyl)cyclobutanecarboxylic acidHL6012.5Inhibition of cell cycle progression
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acidA54910.0Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be elucidated.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The pyridine moiety can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form ionic bonds with positively charged residues. This dual interaction may modulate the activity of enzymes or receptors involved in critical cellular pathways .

Case Study 1: Anticancer Activity Assessment

In a recent study, the anticancer efficacy of this compound was evaluated against various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM in MCF7 cells. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings highlight the potential application of this compound in developing new antimicrobial agents.

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